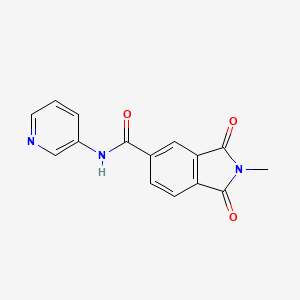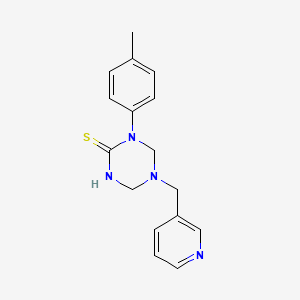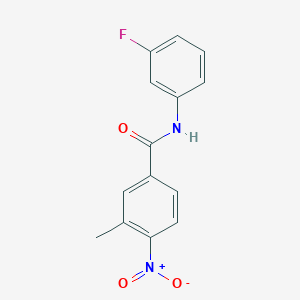
2-methyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.08004122 g/mol and the complexity rating of the compound is 465. The solubility of this chemical has been described as >42.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-methyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand , which means it binds to cereblon and modulates its activity .
Mode of Action
This compound interacts with cereblon through a process known as protein degradation . It forms a complex with cereblon, leading to changes in the protein’s structure and function . This interaction can lead to the degradation of specific proteins, disrupting their normal function and potentially leading to various cellular effects .
Biochemical Pathways
It is known that the compound’s interaction with cereblon can disruptprotein homeostasis , a critical cellular process that maintains the balance of proteins within a cell . This disruption can affect various downstream pathways, potentially leading to changes in cell function and behavior .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins targeted for degradation. By disrupting protein homeostasis, the compound can induce a range of effects, from changes in cell function to cell death . The exact effects will depend on the context, including the type of cell and the specific proteins involved .
生化分析
Biochemical Properties
It is known to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .
Cellular Effects
2-methyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been observed to influence cell function . It may impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound may be involved in certain metabolic pathways . It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well known . It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
2-methyl-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-18-14(20)11-5-4-9(7-12(11)15(18)21)13(19)17-10-3-2-6-16-8-10/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVSPBVPEKFDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826291 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8,9-DIMETHYL-7-(3-PYRIDYL)-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B5828286.png)
![ethyl 2-amino-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5828290.png)
![N-benzyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5828296.png)
![N-{[(3-hydroxy-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5828305.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzoxazol-5-yl)urea](/img/structure/B5828307.png)
![N-benzyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5828308.png)

![5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5828315.png)
![2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5828323.png)
![4-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B5828331.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzamide](/img/structure/B5828340.png)
![N-[4-(1H-1,3-benzimidazol-2-ylmethyl)phenyl]-N'-ethylthiourea](/img/structure/B5828341.png)
![2,4-Dichloro-6-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B5828357.png)

